molecular formula C11H14INO B2879677 N-tert-butyl-2-iodobenzamide CAS No. 329003-19-2

N-tert-butyl-2-iodobenzamide

Cat. No. B2879677
M. Wt: 303.143
InChI Key: UMHMUOUBXYRXCW-UHFFFAOYSA-N
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Description

“N-tert-Butyl-2-iodobenzamide” is a chemical compound with the CAS Number: 329003-19-2 . It has a molecular weight of 303.14 and its IUPAC name is N-(tert-butyl)-2-iodobenzamide .


Molecular Structure Analysis

The molecular formula of “N-tert-butyl-2-iodobenzamide” is C11H14INO . The InChI code for the compound is 1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) .


Physical And Chemical Properties Analysis

“N-tert-butyl-2-iodobenzamide” has a density of 1.5±0.1 g/cm3 . Its boiling point is 363.3±25.0 °C at 760 mmHg . The compound does not have a specified melting point .

Scientific Research Applications

Directed Metalation Synthesis

N-tert-Butyl-N-methyl-2-methoxybenzamide, a related compound, demonstrates the synthetic utility of N-tert-butyl-N-methylbenzamides in directed metalation syntheses. This approach facilitated the synthesis of complex organic molecules such as lunularic acid, showcasing the potential of N-tert-butyl-2-iodobenzamide in synthetic organic chemistry (Reitz & Massey, 1990).

Oxidation of Unactivated Methylene

The use of hypervalent iodine species for the oxidation of unreactive, remote, and isolated alkyl esters and amides to keto compounds under mild conditions highlights the reactivity of similar compounds in facilitating complex chemical transformations (Zhao, Yim, Tan, & Yeung, 2011).

Stereoselective Cyclization

N-alkenylamides cyclization with tert-Butyl hypoiodite under neutral conditions for synthesizing N-heterocycles demonstrates another application in synthesizing complex organic structures, offering a pathway to create diverse molecular architectures (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).

Annulation Reactions

The development of methods for the annulation of 2-aminobenzamides and tert-butyl nitrite to form 1,2,3-benzotriazine-4-(3H)-ones under mild conditions showcases the versatility of related compounds in constructing heterocyclic compounds, which are critical in medicinal chemistry (Yan et al., 2016).

Medium Effects in Protonation Equilibrium Studies

Studies on the protonation equilibrium and medium effects of N-tert-butylbenzamide offer insights into the solvation and protonation behavior of amides, which is vital for understanding reaction mechanisms and designing new reactions (Cox & Yates, 1981).

Safety And Hazards

The safety data sheet for “N-tert-butyl-2-iodobenzamide” is available . It is recommended to store the compound in a refrigerated environment .

properties

IUPAC Name

N-tert-butyl-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHMUOUBXYRXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-iodobenzamide

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